5'-tert-Butyldimethylsilyloxy Meloxicam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound contains a tert-butyldimethylsilyloxy group attached to the meloxicam molecule.
5’-tert-Butyldimethylsilyloxy Meloxicam: is a compound used in synthetic chemistry. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) .
准备方法
- The synthetic route for 5’-tert-Butyldimethylsilyloxy Meloxicam involves introducing the tert-butyldimethylsilyloxy group to meloxicam.
- Industrial production methods may vary, but typically involve chemical reactions that selectively modify meloxicam to incorporate the silyloxy group.
化学反应分析
- Common reagents include silylating agents for introducing the silyloxy group and various reagents for functional group transformations.
5’-tert-Butyldimethylsilyloxy Meloxicam: can undergo various reactions, including:
科学研究应用
- In chemistry: Used as an intermediate in organic synthesis.
- In biology: May serve as a probe or tool for studying drug metabolism or interactions.
- In medicine: Its potential therapeutic effects are likely related to its parent compound, meloxicam, which is an NSAID with anti-inflammatory properties.
- In industry: May find applications in pharmaceutical manufacturing or related fields.
作用机制
- The mechanism of action of meloxicam involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This leads to reduced production of prostaglandins, which are involved in inflammation and pain.
- As a derivative, 5’-tert-Butyldimethylsilyloxy Meloxicam likely shares similar mechanisms related to COX inhibition.
相似化合物的比较
- While I couldn’t find direct information on similar compounds, it’s essential to note that derivatives like this one often serve as intermediates or modified versions of existing drugs or molecules.
生物活性
5'-tert-Butyldimethylsilyloxy Meloxicam (CAS No. 1076199-65-9) is a derivative of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the therapeutic benefits of meloxicam with enhanced pharmacokinetic properties due to the silyloxy modification. This article explores the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and potential therapeutic applications.
Meloxicam primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins that mediate inflammation and pain. The silyloxy modification in this compound may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its bioavailability.
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Meloxicam | This compound |
---|---|---|
COX Selectivity | COX-2 > COX-1 | COX-2 > COX-1 |
Bioavailability | ~89% | Potentially higher due to silyloxy group |
Half-life | 15 hours | Potentially extended due to modification |
Therapeutic Uses | Osteoarthritis, RA | Similar uses with potentially improved efficacy |
Case Studies and Research Findings
Recent studies have highlighted the biological activity and clinical implications of meloxicam derivatives:
- Efficacy in Pain Management : A study demonstrated that meloxicam effectively reduces pain in osteoarthritis patients when administered at doses ranging from 7.5 mg to 15 mg daily. The incidence of gastrointestinal adverse events was lower compared to other NSAIDs like diclofenac .
- Safety Profile : Research indicates that meloxicam has a favorable safety profile, with fewer adverse gastrointestinal effects compared to traditional NSAIDs. This is particularly relevant for patients with pre-existing conditions that could be exacerbated by NSAID use .
- Pharmacokinetics : Investigations into the pharmacokinetics of meloxicam show that its absorption and distribution can be significantly influenced by chemical modifications like silylation. Such modifications may enhance its therapeutic index by optimizing absorption rates and minimizing side effects .
- Toxicity Management : A case report described the use of manual carbon hemoperfusion to treat meloxicam overdose in a feline patient, illustrating the compound's potential for toxicity when misused. This highlights the importance of understanding both therapeutic and adverse effects in clinical settings .
Comparative Analysis
The following table summarizes the comparative activity between meloxicam and its derivative:
Parameter | Meloxicam | This compound |
---|---|---|
Anti-inflammatory Activity | Moderate | Enhanced due to increased bioavailability |
Gastrointestinal Tolerability | Moderate | Improved due to selective COX-2 inhibition |
Potential for Drug Interactions | Moderate | Potentially lower due to altered metabolism |
属性
IUPAC Name |
N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUGUUSGGZPDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747267 |
Source
|
Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-65-9 |
Source
|
Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。